N-Isopropyl-2-methyl-nicotinamide

Description

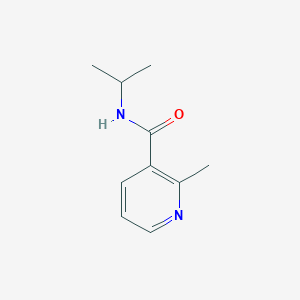

N-Isopropyl-2-methyl-nicotinamide is a nicotinamide derivative characterized by an isopropyl group and a methyl substituent at the 2-position of the pyridine ring.

Properties

CAS No. |

923563-74-0 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-methyl-N-propan-2-ylpyridine-3-carboxamide |

InChI |

InChI=1S/C10H14N2O/c1-7(2)12-10(13)9-5-4-6-11-8(9)3/h4-7H,1-3H3,(H,12,13) |

InChI Key |

FTXPNUVXIFZYAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)NC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features

Key Observations :

- Nicotinamide vs. Acrylamide Backbone: The nicotinamide core (pyridine-3-carboxamide) in this compound may confer distinct electronic and hydrogen-bonding properties compared to acrylamide derivatives like N-Isopropylacrylamide. The latter is known for temperature-sensitive polymer behavior due to hydrophilic/hydrophobic balance , whereas nicotinamide derivatives may exhibit enhanced metabolic stability or receptor binding.

- Substituent Effects : The benzoxazole and chlorine substituents in ’s compound increase steric bulk and electron-withdrawing effects, likely reducing aqueous solubility compared to this compound. This could impact bioavailability or synthetic accessibility .

Physicochemical Properties

Table 2: Hypothesized Properties Based on Analogs

Discussion :

- Solubility : The absence of bulky aromatic groups in this compound may improve solubility relative to ’s compound. However, its methyl and isopropyl groups could reduce solubility compared to unsubstituted nicotinamide.

- Thermal Behavior: Unlike N-Isopropylacrylamide, which exhibits a lower critical solution temperature (LCST) for hydrogel formation , the nicotinamide derivative may lack this property unless polymerized with complementary monomers.

Preparation Methods

HOBt/EDCI Coupling Method

A widely cited method involves the use of coupling agents such as 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). In this approach, 2-methyl nicotinic acid is reacted with isopropylamine in dimethylformamide (DMF) under ambient conditions. The reaction proceeds via activation of the carboxylic acid group by EDCI, followed by nucleophilic attack by isopropylamine to form the amide bond.

Example Procedure

-

Activation : 2-methyl nicotinic acid (2.5 g, 18 mmol) is dissolved in DMF, followed by sequential addition of HOBt (3.7 g, 27 mmol) and EDCI.

-

Amidation : Isopropylamine (18 mmol) is added dropwise, and the mixture is stirred at room temperature for 24 hours.

-

Workup : The reaction is quenched with aqueous sodium hydroxide, extracted with ethyl acetate, and purified via column chromatography.

This method achieves a 97% yield under optimized conditions, with high reproducibility. However, the use of stoichiometric coupling agents increases costs and generates waste.

Boron-Catalyzed Direct Amidation

Tris(2,2,2-trifluoroethyl) Borate (B(OCH2CF3)3) as Catalyst

A solvent-free approach employs tris(2,2,2-trifluoroethyl) borate to catalyze the direct amidation of 2-methyl nicotinic acid with isopropylamine. The reaction occurs in acetonitrile at 80°C, bypassing the need for coupling agents.

Key Advantages

-

Efficiency : Reactions complete within 5–24 hours.

-

Green Chemistry : Eliminates toxic byproducts associated with carbodiimides.

Limitations

-

Moderate yields (~70%) due to competing side reactions.

-

Requires precise temperature control to prevent decomposition.

Enzymatic Synthesis in Continuous-Flow Microreactors

Novozym® 435-Catalyzed Amidation

A sustainable method utilizes immobilized lipase B from Candida antarctica (Novozym® 435) in a continuous-flow microreactor. Methyl 2-methylnicotinate reacts with isopropylamine at 50°C, achieving an 86.2% yield at a substrate molar ratio of 1:2.

Optimization Insights

-

Substrate Ratio : Excess isopropylamine (1:2) enhances conversion by shifting equilibrium.

-

Residence Time : 30 minutes in the microreactor ensures complete conversion.

This method is scalable and environmentally favorable, though enzyme cost and stability under prolonged use remain challenges.

High-Pressure Amidation of Nicotinic Acid Derivatives

Ammonia-Mediated Process

Adapted from nicotinamide synthesis, this method involves reacting 2-methyl nicotinic acid with ammonia under high pressure (2–60 bar) at 200–220°C. The molten mixture facilitates rapid amidation, though subsequent purification requires vacuum distillation to isolate N-isopropyl-2-methyl-nicotinamide.

Critical Parameters

-

Ammonia Excess : 1.5–2.5 molar equivalents ensures complete conversion.

-

Distillation : Nicotinamide is separated from unreacted acid via fractional distillation at reduced pressure.

Comparative Analysis of Synthetic Methods

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Isopropyl-2-methyl-nicotinamide, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituting an isopropyl group onto a pre-functionalized nicotinamide scaffold (e.g., using 2-chloroethyl intermediates as seen in analogous compounds ). Optimization includes:

- Varying solvents (e.g., DMF, THF) to improve solubility.

- Adjusting reaction temperatures (e.g., 60–80°C for 12–24 hours) to balance yield and side reactions.

- Monitoring progress via TLC or HPLC with UV detection .

Q. How should researchers assess the purity and stability of this compound under varying storage conditions?

- Methodology :

- Purity : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times against standards .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 1 month) and analyze degradation products via LC-MS. Note hydrolytic sensitivity in acidic/basic conditions, as observed in related nicotinamide derivatives .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacological activity of this compound analogs?

- Case Example : Discrepancies in IC values across studies may arise from assay conditions (e.g., buffer pH, cell line variability).

- Resolution :

- Standardize assays using validated cell lines (e.g., HEK293 for receptor-binding studies) and include positive controls (e.g., nicotinic acid derivatives ).

- Perform dose-response curves in triplicate, with statistical validation (e.g., ANOVA + post-hoc tests) to address variability .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) be improved for pharmacokinetic studies of this compound?

- Methodology :

- In Vitro : Use hepatic microsomes or hepatocytes to measure metabolic stability (e.g., CL) and CYP450 inhibition potential .

- In Vivo : Employ radiolabeled -isotopes for mass balance studies in rodent models, with LC-MS/MS quantification of plasma and tissue samples .

- Modeling : Apply physiologically based pharmacokinetic (PBPK) software (e.g., GastroPlus) to predict human pharmacokinetics, incorporating logP and protein-binding data .

Q. What mechanistic studies are critical to elucidate the compound’s interaction with nicotinic acetylcholine receptors (nAChRs)?

- Approach :

- Binding Assays : Use -epibatidine displacement assays in α4β2 nAChR-expressing cell membranes. Compare affinity (K) to known agonists/antagonists .

- Functional Studies : Patch-clamp electrophysiology to measure ion flux in transfected oocytes or neurons. Assess partial/full agonism via EC and efficacy calculations .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures (PDB: 2QC1) to identify key binding residues .

Data Analysis and Reporting

Q. How should researchers address batch-to-batch variability in spectroscopic data for this compound?

- Best Practices :

- Document solvent purity (e.g., deuterated solvents for NMR) and instrument calibration (e.g., lock mass correction in HRMS) .

- Report chemical shifts (δ) in ppm and coupling constants (J) in Hz, referencing residual solvent peaks .

- Include raw spectral data in supplementary materials for peer review .

Q. What statistical frameworks are appropriate for dose-response studies involving this compound?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.